1-Boc-4-(2-Aminophenyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-Boc-4-(2-Aminophenyl)piperazine involves the development of heterocyclic compounds, where the focus is on enhancing specific properties such as allosteric enhancement or inhibition of certain biological targets. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives shows the influence of substituents on the phenyl ring tethered to the piperazine on allosteric enhancer activity, highlighting the importance of structural modifications in achieving desired biological activities (Romagnoli et al., 2008). Another approach involves the optimization of substituents on the nitrogen of the piperidine ring leading to potent inhibitory activities, showcasing the iterative process of synthesis and evaluation to achieve desirable outcomes (Chonan et al., 2011).
Molecular Structure Analysis
The structural analysis of 1-Boc-4-(2-Aminophenyl)piperazine and its derivatives involves extensive spectroscopic and crystallographic studies. For example, the characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative through FT-IR, NMR, LCMS, and single crystal X-ray diffraction analysis provides insight into the molecular geometry and intermolecular interactions, contributing to the understanding of their physical and chemical properties (Kulkarni et al., 2016).
Chemical Reactions and Properties
The reactivity and chemical properties of 1-Boc-4-(2-Aminophenyl)piperazine derivatives are influenced by their structural composition. The synthesis of novel dendritic G-2 melamines containing piperidine motifs and their self-assembly into spherical nano-aggregates due to "shell-to-shell" pre-associations in solution demonstrate the potential for designing complex structures with specific functionalities (Sacalis et al., 2019).
Physical Properties Analysis
The physical properties of 1-Boc-4-(2-Aminophenyl)piperazine derivatives, such as solubility, crystallinity, and thermal stability, are essential for their application in various fields. The crystalline forms and hydrogen-bonding networks of these compounds can significantly affect their physical behavior, impacting their usability in pharmaceutical formulations and material science applications (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties of 1-Boc-4-(2-Aminophenyl)piperazine is crucial for its application in synthesis and medicinal chemistry. The development of piperazine-containing derivatives with antimicrobial, antimycobacterial, antimalarial, and antioxidant activities showcases the versatility of the piperazine scaffold in generating biologically active compounds with potential therapeutic applications (Patel et al., 2023).
Scientific Research Applications
1-Boc-4-(2-Aminophenyl)piperazine is an important organic intermediate . It’s used in various scientific fields, particularly in the synthesis of pharmaceuticals and agrochemicals .
- Pharmaceuticals : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Dyestuff : This compound can be used in the production of dyestuff . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.
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Preparation of Piperazine Derivatives : This compound can be used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.
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Synthesis of α,β-Poly (2-oxazoline) Lipopolymers : 1-Boc-piperazine may be used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.
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Synthesis of Indazole DNA Gyrase Inhibitors : This compound can be used in the synthesis of monosubstituted piperazines, e.g., in the synthesis of indazole DNA gyrase inhibitors . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.
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Preparation of Piperazine Derivatives : This compound can be used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.
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Synthesis of α,β-Poly (2-oxazoline) Lipopolymers : 1-Boc-piperazine may be used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.
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Synthesis of Indazole DNA Gyrase Inhibitors : This compound can be used in the synthesis of monosubstituted piperazines, e.g., in the synthesis of indazole DNA gyrase inhibitors . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDQGWAWYKFYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383750 | |
Record name | tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(2-Aminophenyl)piperazine | |
CAS RN |
170017-74-0 | |
Record name | 1,1-Dimethylethyl 4-(2-aminophenyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170017-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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